

# An In-depth Technical Guide to 3-Ethyl-5-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 4-Ethyl-3-hydroxybenzonitrile

CAS No.: 90972-04-6

Cat. No.: B14363010

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This technical guide provides a comprehensive overview of 3-Ethyl-5-hydroxybenzonitrile, a substituted phenol and benzonitrile derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document elucidates the compound's core chemical identity, provides detailed synthesis methodologies, explores its applications in medicinal chemistry, and outlines critical safety and handling protocols.

## Core Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as 5-Cyano-2-ethylphenol is more accurately identified by its IUPAC name, 3-Ethyl-5-hydroxybenzonitrile. This nomenclature arises from a benzene ring substituted with a nitrile group (defining the 'benzonitrile' parent structure), a hydroxyl group at position 3, and an ethyl group at position 5.

This versatile molecule is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	3-Ethyl-5-hydroxybenzotrile
Synonyms	5-Cyano-2-ethylphenol, 3-hydroxy-5-ethylbenzotrile

## Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Ethyl-5-hydroxybenzotrile is fundamental for its application in experimental settings, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	PubChem
Molecular Weight	147.17 g/mol	PubChem
Appearance	Off-white to pale brown crystalline powder	Generic Material Properties
Melting Point	Data not readily available; estimated based on related structures	-
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and ethyl acetate; sparingly soluble in water.	Inferred from related structures
pKa	The phenolic hydroxyl group imparts acidic properties.	Inferred from phenol chemistry

## Synthesis Methodologies: A Tale of Two Pathways

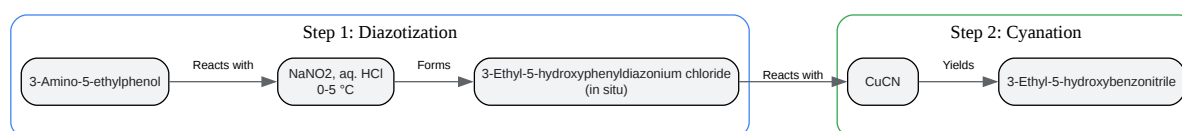
The synthesis of 3-Ethyl-5-hydroxybenzotrile can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two of the most logical and field-proven

synthetic strategies are the Sandmeyer reaction starting from an aniline precursor and palladium-catalyzed cyanation of an aryl halide.

## Synthesis via Sandmeyer Reaction of 3-Amino-5-ethylphenol

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.<sup>[1][2]</sup> This pathway offers a clear and logical progression from a readily available amino-substituted phenol.

Workflow Diagram: Sandmeyer Reaction



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Caption: Synthetic workflow for 3-Ethyl-5-hydroxybenzotrile via the Sandmeyer reaction.

Detailed Experimental Protocol:

Materials:

- 3-Amino-5-ethylphenol<sup>[3]</sup>
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated Hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Deionized water

- Ice
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Diazotization:
  - In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-ethylphenol (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
  - Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction (Cyanation):
  - In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
  - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
  - Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
  - Wash the combined organic layers with water and then with brine.

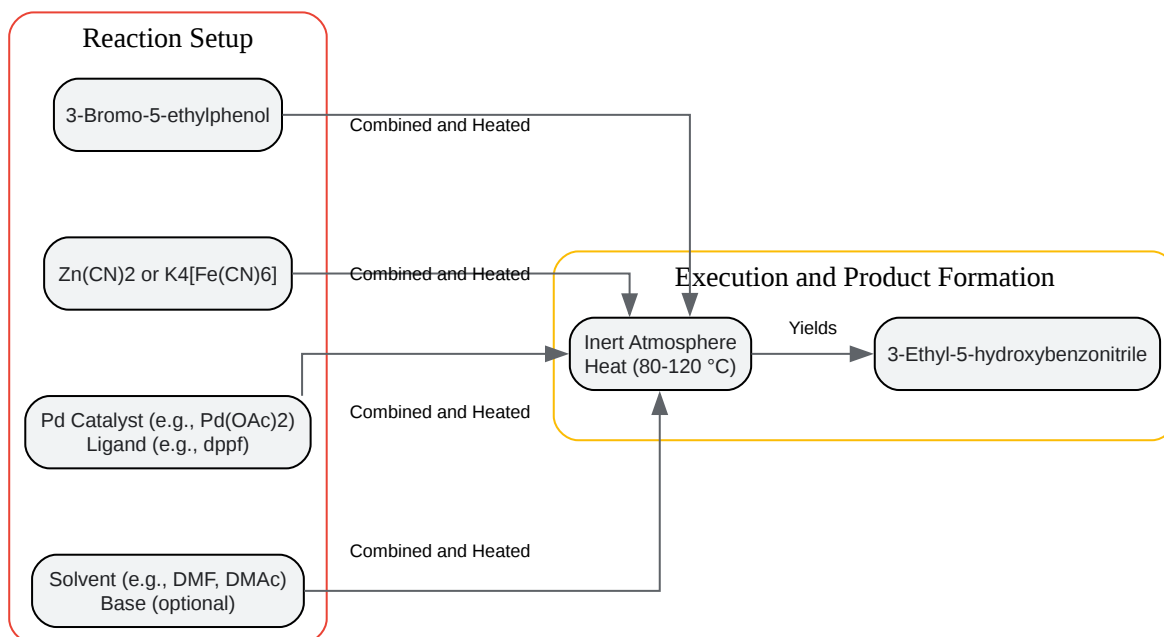
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Ethyl-5-hydroxybenzonitrile.

Causality and Self-Validation: The success of this protocol hinges on maintaining a low temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt. The evolution of nitrogen gas during the cyanation step serves as a visual indicator of reaction progress. A successful reaction will yield a product with the expected spectral characteristics ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) corresponding to 3-Ethyl-5-hydroxybenzonitrile.

## Synthesis via Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry offers a powerful alternative to the classical Sandmeyer reaction through palladium-catalyzed cross-coupling reactions. The cyanation of an aryl halide, such as 3-bromo-5-ethylphenol, provides a highly efficient and often milder route to the desired benzonitrile.

Workflow Diagram: Palladium-Catalyzed Cyanation



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Caption: Workflow for the palladium-catalyzed cyanation of 3-Bromo-5-ethylphenol.

Detailed Experimental Protocol:

Materials:

- 3-Bromo-5-ethylphenol
- Potassium ferrocyanide (K<sub>4</sub>[Fe(CN)<sub>6</sub>]) or Zinc Cyanide (Zn(CN)<sub>2</sub>)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if required)
- Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

- Base (e.g., sodium carbonate, potassium acetate) (optional)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup:
  - In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-5-ethylphenol (1.0 eq), the cyanide source (e.g.,  $\text{K}_4[\text{Fe}(\text{CN})_6]$ , 0.5-1.0 eq), palladium acetate (0.01-0.05 eq), and the ligand (if used, e.g., dppf, 0.02-0.10 eq).
  - Add the anhydrous solvent (DMAc or DMF) via syringe.
- Reaction Execution:
  - Heat the reaction mixture to 100-120 °C with stirring.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:
  - Upon completion, cool the reaction to room temperature.
  - Dilute the mixture with ethyl acetate and water.
  - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

**Causality and Self-Validation:** The efficacy of this protocol relies on the creation and maintenance of an inert atmosphere to prevent the degradation of the palladium catalyst. The choice of ligand can significantly impact the reaction efficiency. Successful synthesis is validated by the disappearance of the starting aryl bromide and the appearance of the product, confirmed by analytical techniques.

## Applications in Drug Development

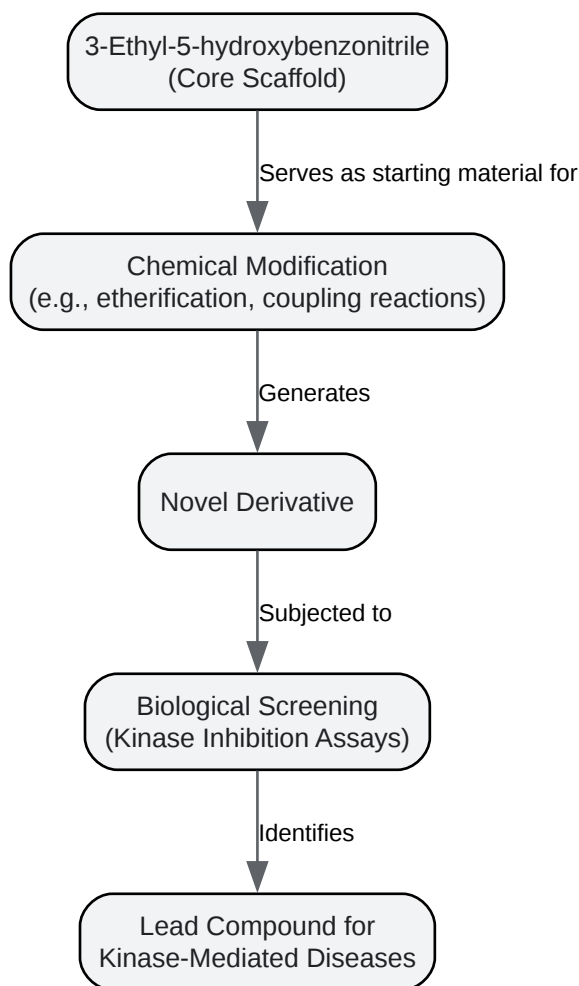
The structural motifs of phenol and benzonitrile are prevalent in a wide array of pharmacologically active molecules.[4] The nitrile group, in particular, is a versatile functional group in medicinal chemistry, serving as a bioisostere for other groups, participating in key binding interactions, and improving pharmacokinetic properties.[5]

While specific drugs directly synthesized from 3-Ethyl-5-hydroxybenzonitrile are not prominently documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.

### Role as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of the enzyme. The benzonitrile moiety can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes.[2][6] The hydroxyl and ethyl groups on the phenyl ring of 3-Ethyl-5-hydroxybenzonitrile provide points for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group can be derivatized to form ethers or esters, while the ethyl group can be modified to explore different hydrophobic pockets within the kinase active site.

### Logical Relationship Diagram: From Intermediate to Kinase Inhibitor



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Caption: Logical progression from 3-Ethyl-5-hydroxybenzonnitrile to a potential kinase inhibitor lead compound.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Ethyl-5-hydroxybenzonnitrile. Based on data for related hydroxybenzonnitriles, the following hazards should be considered.

Hazard Identification and Precautions:

- Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.
- Irritation: May cause skin, eye, and respiratory tract irritation.

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

3-Ethyl-5-hydroxybenzotrile is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via established methods like the Sandmeyer reaction or palladium-catalyzed cyanation makes it an accessible building block for further chemical exploration. While its direct biological applications are still an emerging area of research, its structural features position it as a promising scaffold for the development of novel therapeutics, particularly in the field of kinase inhibition. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

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